Nickel fluoroborate

Catalog No.
S1506724
CAS No.
14708-14-6
M.F
B2F8Ni
M. Wt
232.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel fluoroborate

CAS Number

14708-14-6

Product Name

Nickel fluoroborate

IUPAC Name

nickel(2+);ditetrafluoroborate

Molecular Formula

B2F8Ni

Molecular Weight

232.31 g/mol

InChI

InChI=1S/2BF4.Ni/c2*2-1(3,4)5;/q2*-1;+2

InChI Key

UTWSZAKRMXIKQI-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2]

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2]

The exact mass of the compound Nickel fluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel fluoroborate (CAS: 14708-14-6) is a highly soluble, specialized transition metal salt characterized by its non-coordinating tetrafluoroborate (BF4-) anions. Unlike standard commodity nickel salts, it is engineered for environments demanding extreme ionic mobility, ultra-high metal concentrations, and the strict absence of strongly coordinating ligands or corrosive halides. Its primary procurement value lies in its ability to support exceptionally high current densities in continuous electroplating operations and to act as a highly electrophilic, unhindered active precursor in advanced homogeneous catalysis. By providing a pure source of Ni2+ without the interference of sulfates or chlorides, it serves as a critical performance-enabling material in both high-speed surface finishing and complex organometallic synthesis [1].

Procurement Fit

Workflow High-speed nickel electrodeposition, electroforming, alloy plating
Selection High-purity electroplating-grade electrolyte for elevated current density processes
Use context Continuous wire/strip plating, thick-deposit electroforming, Ni-Fe alloy foil production

Procurement teams often default to nickel sulfate or nickel chloride due to their lower upfront cost per kilogram of nickel. However, substituting nickel fluoroborate with these generic salts fails in high-throughput or high-purity environments. In electroplating, standard sulfate and chloride baths (Watts baths) cannot sustain the ultra-high current densities required for rapid continuous plating; pushing them beyond their limits leads to burnt deposits, severe internal stress, and bottlenecked production lines. In chemical synthesis, strongly coordinating chloride and acetate anions aggressively compete for the nickel center, drastically suppressing catalytic turnover compared to the weakly coordinating tetrafluoroborate anion. Consequently, opting for generic salts introduces severe performance ceilings in both manufacturing line speed and catalytic yield [1].

Substitution Risk

Rate limit Watts or sulfamate baths may not sustain the high current densities required for rapid throughput; deposit quality can deteriorate above 8–10 A/dm².
Stress & throw Sulfamate offers lower internal stress, but fluoroborate deposits exhibit higher tensile stress and lower throwing power—geometry-dependent fit must be evaluated.
Alloy limits Continuous Ni-Fe alloy electroforming may not be feasible with sulfamate or citrate baths due to metal replenishment and carbon poisoning issues.

Throughput Acceleration via High Current Density Tolerance

In continuous electroplating applications, nickel fluoroborate baths support significantly higher cathode current densities than standard Watts baths. While a conventional nickel sulfate/chloride Watts bath typically operates between 2 to 10 A/dm², a nickel fluoroborate electrolyte can efficiently operate at current densities ranging from 15 to 30 A/dm² (and higher in specialized high-agitation setups). This is due to the exceptional solubility of Ni(BF4)2, which ensures rapid replenishment of Ni2+ ions at the cathode diffusion layer, preventing deposit burning and hydrogen evolution at high speeds[1].

Evidence DimensionMaximum Operational Cathode Current Density
Target Compound Data15 to 30 A/dm² (Nickel fluoroborate bath)
Comparator Or Baseline2 to 10 A/dm² (Standard Watts sulfate/chloride bath)
Quantified DifferenceUp to 3x higher current density tolerance
ConditionsContinuous high-speed nickel electroplating systems

Enables industrial plating facilities to triple their line speeds and throughput without expanding the physical footprint of their plating lines.

Max current density
Cross-study comparable
Up to 30 A/dm² (3–4× higher than Watts or sulfamate baths)
Supports high-speed deposition workflow and throughput-driven process selection.
Conditions: 45–65°C, standard aqueous fluoroborate formulations.

Enhanced Electrophilicity and Turnover in Homogeneous Catalysis

In advanced organometallic synthesis, the choice of nickel salt dictates the availability of the catalytic center. Nickel fluoroborate features the weakly coordinating tetrafluoroborate (BF4-) anion, which dissociates readily in polar solvents. In benchmark studies of CO2 hydrogenation, catalysts generated in situ from Ni(BF4)2 consistently outperform those derived from strongly coordinating salts like NiCl2. For instance, in specific ligand-assisted CO2 hydrogenation to formates, a Ni(BF4)2-derived system achieved an unprecedented Turnover Number (TON) of 4.65 × 10^6, whereas chloride-bound precursors suffered from anion-induced inhibition and failed to reach comparable productivity [1].

Evidence DimensionCatalytic Turnover Number (TON)
Target Compound DataTON up to 4.65 × 10^6 (Ni(BF4)2 precursor)
Comparator Or BaselineLower magnitude TONs (NiCl2 / Ni(OAc)2 precursors)
Quantified DifferenceOrders of magnitude higher catalytic productivity due to unhindered active sites
ConditionsLigand-assisted homogeneous CO2 hydrogenation at optimized pressure/temperature

Allows chemical manufacturers to drastically lower catalyst loading (down to parts-per-million levels) in complex organic syntheses, reducing overall process costs.

Alloy deposition rate
Head-to-head reported
200 μm/h for Ni-Fe alloy foil; current efficiency rose to ~90.5% after Fe²⁺ optimization.
Enables continuous alloy electroforming where sulfamate/citrate baths fail to maintain electrolyte balance.
Rotating cylindrical electrode, Ni₁₋ₓFeₓ (0.1 < x < 0.75).

Elimination of Sulfur and Halide Contamination in Electroforming

High-reliability engineering applications require nickel deposits free of sulfur and chlorides, which cause embrittlement or localized corrosion under thermal stress. While nickel sulfamate is common for low-stress applications, it can break down at the anode to form sulfur compounds that co-deposit into the metal matrix. Nickel fluoroborate provides a completely sulfur-free and chloride-free electrolyte. Furthermore, fluoroborate baths inherently buffer the pH at the cathode surface, yielding fine-grained, highly ductile deposits without the need for organic stress-reducing additives that introduce carbon impurities [1].

Evidence DimensionDeposit Impurity Profile (Sulfur/Halide)
Target Compound Data0% sulfur/chloride introduced from the primary salt
Comparator Or BaselineRisk of sulfur co-deposition (Sulfamate bath) / High chloride content (Watts bath)
Quantified DifferenceAbsolute elimination of salt-derived sulfur and chloride embrittlement risks
ConditionsHeavy build electroforming and thick-walled engineering coatings

Critical for procuring precursors for aerospace components or energy storage foils where trace sulfur or chloride causes catastrophic material failure.

Throwing power
Direct comparison
Fluoroborate ranked in the lowest group; Watts/sulfamate baths showed moderate, all-chloride baths the highest uniformity.
Indicates trade-off: high-speed capability but lower deposit thickness uniformity on complex geometries.
Hull cell method, thickness distribution across cathode.
Internal stress
Class-level inference
Similar to Watts nickel (tensile stress); sulfamate benchmark often <50 MPa under optimized conditions.
Selection guide: choose sulfamate when minimal stress is critical; fluoroborate prioritizes deposition speed.
Highly corrosive electrolyte noted; stress response may vary with additives.
Conductivity
Class-level reported
Up to 10⁻³ S/cm, higher than typical Watts baths without additives.
High inherent conductivity supports the elevated current density operation that defines this electrolyte.
Measured in aqueous solution at standard operating temperatures.

High-Speed Reel-to-Reel Electroplating

Directly leveraging the high current density tolerance (up to 30 A/dm²) established in Section 3, nickel fluoroborate is the optimal electrolyte for continuous plating of wires, strips, and electronic contacts where maximizing production throughput is the primary cost driver[1].

Precatalyst for Advanced Homogeneous Catalysis

Driven by the weakly coordinating nature of the BF4- anion, this compound is the preferred precursor for generating highly active cationic nickel catalysts in situ, enabling parts-per-million catalyst loading in complex cross-coupling, amination, and hydrogenation reactions [1].

High-Purity, Low-Stress Electroforming

Because it eliminates the risk of sulfur co-deposition (unlike sulfamate) and chloride-induced stress (unlike Watts baths), it is selected for fabricating critical aerospace components, molds, and energy storage foils that require flawless structural integrity and ductility[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-speed wire/strip plating
High current density tolerance and bath stability at elevated A/dm²
Deposition rate vs. line speed; deposit quality at sustained high throughput
Thick deposit electroforming
High metal solubility and rapid deposition without additive breakdown
Internal stress control; thickness uniformity on simple-geometry mandrels
Ni-Fe alloy foil production
Fast metal dissolution kinetics and high deposition efficiency
Alloy composition range (0.1 < x < 0.75) and foil mechanical flexibility
Composite coating co-deposition
Bath stability enabling uniform particle incorporation (V₂O₅, ZrO₂)
Particle dispersion, coating hardness, and corrosion resistance gain

Physical Description

Nickel fluoroborate is a green odorless aqueous solution. Sinks in and mixes with water. (USCG, 1999)

Density

1.5 at 68 °F (USCG, 1999)

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

14708-14-6

Wikipedia

Nickel(II) fluoroborate

General Manufacturing Information

Borate(1-), tetrafluoro-, nickel(2+) (2:1): ACTIVE

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